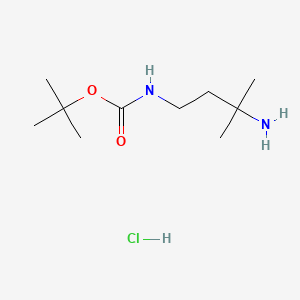

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a chemical compound used primarily in organic synthesis. It is a derivative of tert-butyl carbamate, which is a common protecting group for amines in peptide synthesis and other organic reactions. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-3-methylbutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically isolated by filtration and dried under vacuum to obtain a stable, solid compound .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for deprotection of the tert-butyl carbamate group.

Triethylamine: Commonly used as a base in the synthesis of the compound.

Dichloromethane: Often used as a solvent in the synthesis and purification processes.

Major Products Formed

The major products formed from the reactions of this compound include the free amine after deprotection and various substituted derivatives depending on the specific nucleophiles used in substitution reactions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride has the molecular formula C9H20ClN2O2 and a molecular weight of 224.73 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is significant for its biological activity. The presence of the amino group enhances its solubility and reactivity in biological systems, making it a versatile compound for various applications .

Medicinal Chemistry

Prodrug Development:

this compound has been studied as a prodrug that can enhance the bioavailability of active pharmaceutical ingredients. Prodrugs are designed to improve the pharmacokinetic properties of drugs, allowing for better absorption and distribution in the body. The compound's structure facilitates enzymatic conversion to active forms, which can lead to improved therapeutic effects .

Therapeutic Applications:

Research indicates that derivatives of carbamate compounds can exhibit anti-inflammatory and neuroprotective effects. For instance, studies have shown that similar compounds can modulate pathways involved in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions such as Alzheimer's disease.

Biochemical Research

Enzyme Inhibition Studies:

this compound has been utilized in studies focusing on enzyme inhibition. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme kinetics and mechanisms. For example, it may inhibit acetylcholinesterase, an enzyme linked to neurotransmitter regulation, which is crucial in neuropharmacology research .

Protein Interaction Studies:

The compound's structural characteristics allow it to participate in various protein-ligand interactions, making it useful for studying protein function and dynamics. By modifying the compound or using it as a scaffold, researchers can explore binding affinities and the effects of structural changes on biological activity .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed under mild acidic conditions, releasing the free amine for further use .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: A simpler analog used as a protecting group for amines.

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: Another derivative with similar protecting group properties.

tert-Butyl (3-(methylamino)propyl)carbamate: Used in similar applications as a protecting group.

Uniqueness

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .

Actividad Biológica

Tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural properties, which may influence its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H18ClN2O2

- Molecular Weight : 210.70 g/mol

- CAS Number : 325775-44-8

The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Research indicates that carbamate compounds often exhibit various mechanisms of action, including inhibition of enzymes and modulation of neurotransmitter systems. Specifically, this compound may act through the following pathways:

- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown in synaptic clefts. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer’s.

- Anti-inflammatory Activity : Some studies suggest that carbamate derivatives can modulate inflammatory responses by affecting cytokine production. For instance, they may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, potentially providing neuroprotective effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that this compound reduced cell death in astrocytes induced by amyloid beta (Aβ) aggregates. The compound showed a moderate protective effect by decreasing TNF-α levels, suggesting a potential role in treating neurodegenerative conditions like Alzheimer's disease .

- Antitubercular Activity : In a study evaluating various carbamate derivatives, it was found that certain alkyl carbamates exhibited significant inhibitory activity against Mycobacterium tuberculosis strains. Tert-butyl derivatives showed promising results with MIC values indicating effective antimicrobial properties .

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-3-methylbutyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-7-6-10(4,5)11;/h6-7,11H2,1-5H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVUZCQMURNMQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.